REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([F:8])=[C:6](Cl)[N:5]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[CH:3]=1.[CH2:14]([Sn](CCCC)(CCCC)C=C)[CH2:15]CC>ClC(Cl)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[NH2:1][C:2]1[C:7]([F:8])=[C:6]([CH:14]=[CH2:15])[N:5]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[CH:3]=1 |^1:35,54|
|
Name
|
Methyl 4-amino-6-chloro-5-fluoropicolinate
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Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
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NC1=CC(=NC(=C1F)Cl)C(=O)OC
|
Name
|
|
Quantity
|
3.26 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](C=C)(CCCC)CCCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
0.326 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
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Type
|
CUSTOM
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Details
|
was purified by flash chromatography (SiO2, 0-40% THF:Hex gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC(=C1F)C=C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.59 mmol | |
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 49.4% | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |